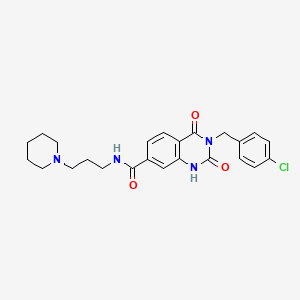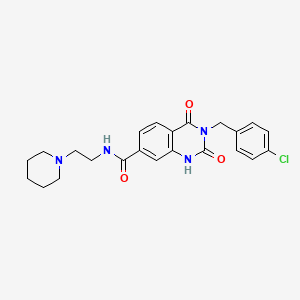![molecular formula C33H37N3O7S B10849877 (R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(4-hydroxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849877.png)
(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(4-hydroxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KNI-10217 is a chemical compound with the molecular formula C33H37N3O7S The compound is characterized by its complex structure, which includes 37 hydrogen atoms, 33 carbon atoms, 3 nitrogen atoms, 7 oxygen atoms, and 1 sulfur atom .
Preparation Methods
Stepwise construction of the molecular framework: This includes the formation of carbon-carbon and carbon-heteroatom bonds.
Protection and deprotection of functional groups: To ensure selective reactions at different stages.
Purification and characterization: Using techniques such as chromatography and spectroscopy to ensure the purity and identity of the compound.
Chemical Reactions Analysis
KNI-10217 can undergo various types of chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Substitution Reactions: These involve the replacement of one functional group with another. Typical conditions include the use of nucleophiles or electrophiles under controlled temperatures.
Addition Reactions: These involve the addition of atoms or groups to a molecule, often facilitated by catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
KNI-10217 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: KNI-10217 is explored for its therapeutic potential, particularly in the development of drugs targeting specific diseases.
Industry: It may be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of KNI-10217 involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of HIV-1 protease, a key enzyme in the replication of the HIV virus . The compound binds to the active site of the enzyme, preventing it from processing viral proteins necessary for the maturation of infectious virus particles.
Comparison with Similar Compounds
KNI-10217 can be compared with other similar compounds, such as KNI-272, which also targets HIV-1 protease . The uniqueness of KNI-10217 lies in its specific structural features and binding affinity, which may offer advantages in terms of potency and selectivity. Other similar compounds include various protease inhibitors used in antiretroviral therapy.
Conclusion
KNI-10217 is a compound of significant interest in various scientific fields due to its complex structure and potential applications. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject of study for researchers aiming to develop new therapeutic agents and understand fundamental chemical processes.
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C33H37N3O7S |
|---|---|
Molecular Weight |
619.7 g/mol |
IUPAC Name |
(4R)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(2S,3S)-2-hydroxy-3-[[2-(4-hydroxyphenoxy)acetyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C33H37N3O7S/c1-33(2)30(31(41)35-28-24-11-7-6-10-21(24)17-26(28)38)36(19-44-33)32(42)29(40)25(16-20-8-4-3-5-9-20)34-27(39)18-43-23-14-12-22(37)13-15-23/h3-15,25-26,28-30,37-38,40H,16-19H2,1-2H3,(H,34,39)(H,35,41)/t25-,26+,28-,29-,30+/m0/s1 |
InChI Key |
QQMINRBEIWYLOV-DOWNBTJOSA-N |
Isomeric SMILES |
CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)O)O)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)C |
Canonical SMILES |
CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)O)O)C(=O)NC4C(CC5=CC=CC=C45)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(4-methoxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849800.png)



![(4r)-3-[(2s,3s)-3-{[(2,6-Dimethylphenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide](/img/structure/B10849811.png)

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-hydroxymethylphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849821.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-hydroxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849823.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2R,3R)-4-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylsulfanylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10849827.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-nitrophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849831.png)

![3-amino-5-[[(2S)-2-amino-3-[[(2S)-1-[[(2S)-1-[[(2S,3R)-4-(3-carboxyanilino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]carbamoyl]benzoic acid](/img/structure/B10849860.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(3-nitrophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849873.png)
![(4r)-3-[(2s,3s)-3-{[(2,6-Difluorophenoxy)acetyl]amino}-2-Hydroxy-4-Phenylbutanoyl]-N-[(1s,2r)-2-Hydroxy-2,3-Dihydro-1h-Inden-1-Yl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxamide](/img/structure/B10849878.png)
